![molecular formula C8H13IO2 B14383303 3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol CAS No. 88558-55-8](/img/structure/B14383303.png)
3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol is an organic compound with a unique structure that includes an iodine atom, a butynyl group, and a butanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-butyn-2-ol with iodine in the presence of a base, such as potassium carbonate, to form the iodo-substituted product. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction Reactions: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethyl sulfoxide) at room temperature.
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alkene or alkane.
Applications De Recherche Scientifique
3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with anticancer or antimicrobial properties.
Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In medicinal chemistry, its biological activity may involve interaction with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Butyn-2-ol: Lacks the iodine atom, making it less reactive in substitution reactions.
4-Iodobut-2-yn-1-ol: Similar structure but different positioning of the hydroxyl group, affecting its reactivity and applications.
Uniqueness
3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol is unique due to the presence of both an iodine atom and a butynyl group, which confer distinct reactivity and versatility in synthetic applications. This combination allows for a wide range of chemical transformations, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
88558-55-8 |
|---|---|
Formule moléculaire |
C8H13IO2 |
Poids moléculaire |
268.09 g/mol |
Nom IUPAC |
3-(4-iodobut-3-yn-2-yloxy)butan-2-ol |
InChI |
InChI=1S/C8H13IO2/c1-6(4-5-9)11-8(3)7(2)10/h6-8,10H,1-3H3 |
Clé InChI |
JNRKLJVBXYSSTH-UHFFFAOYSA-N |
SMILES canonique |
CC(C#CI)OC(C)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


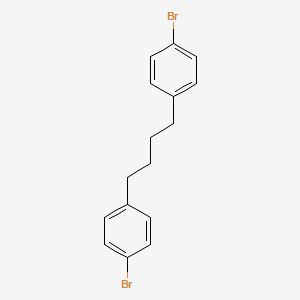
![5-Azidobenzo[b][1,8]naphthyridine](/img/structure/B14383226.png)
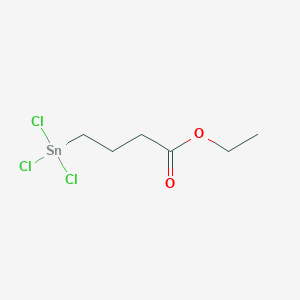
![3,4-Dibromo-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14383232.png)
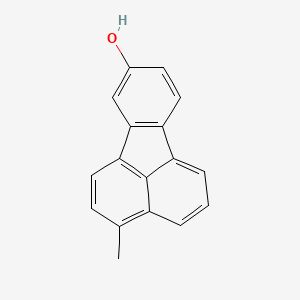


![4,4-Diphenyl-1,3,6,9-tetrathiaspiro[4.4]nonane-7,8-dione](/img/structure/B14383272.png)
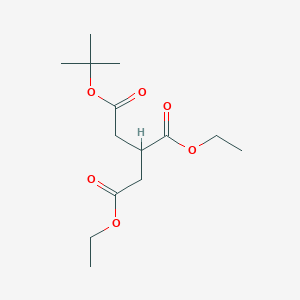
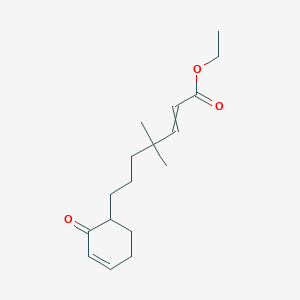
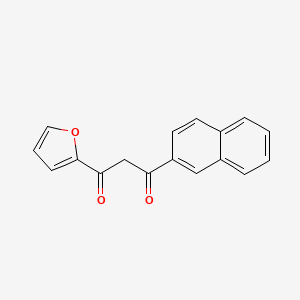

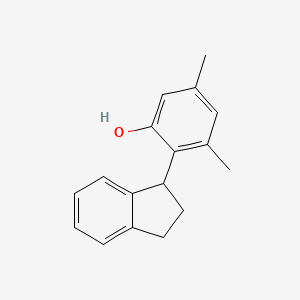
![1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride](/img/structure/B14383308.png)
